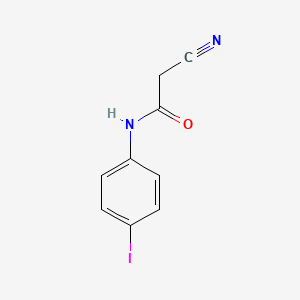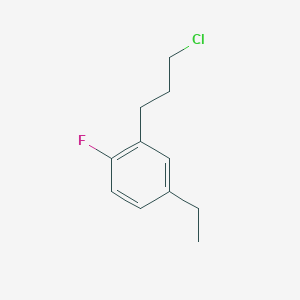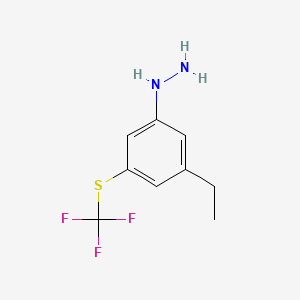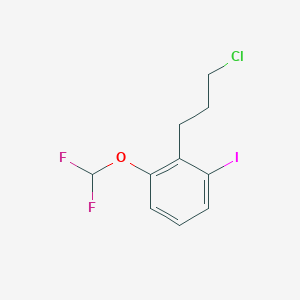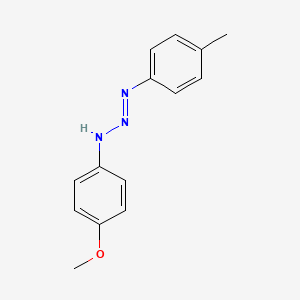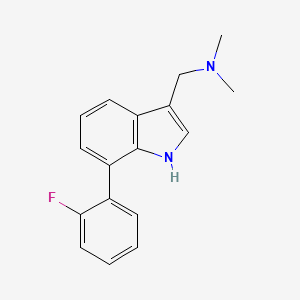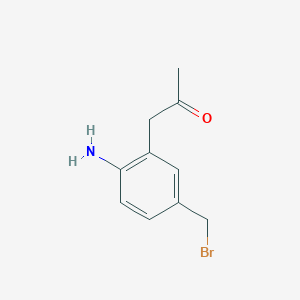![molecular formula C15H12F2N2 B14064002 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine CAS No. 833474-64-9](/img/structure/B14064002.png)
1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds promise for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with indole-5-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-[(2,4-Difluorophenyl)methyl]-1H-indol-5-amine
- 1-[(2,6-Difluorophenyl)methyl]-1H-indol-5-amine
- 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Comparison: 1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine is unique due to the specific positioning of the difluorophenyl group, which influences its binding affinity and selectivity towards biological targets. This structural uniqueness can result in different pharmacological profiles and therapeutic potentials compared to its analogs .
Eigenschaften
CAS-Nummer |
833474-64-9 |
|---|---|
Molekularformel |
C15H12F2N2 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-[(2,5-difluorophenyl)methyl]indol-5-amine |
InChI |
InChI=1S/C15H12F2N2/c16-12-1-3-14(17)11(7-12)9-19-6-5-10-8-13(18)2-4-15(10)19/h1-8H,9,18H2 |
InChI-Schlüssel |
UWXWPLXZTYYIHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2CC3=C(C=CC(=C3)F)F)C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
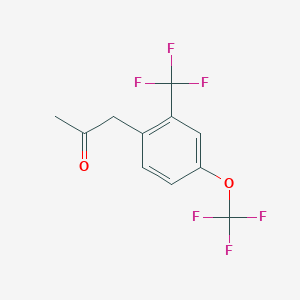
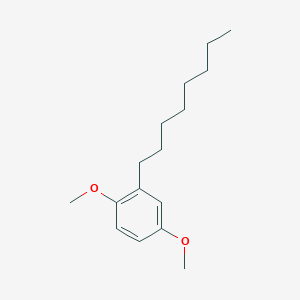
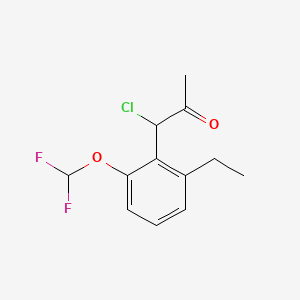

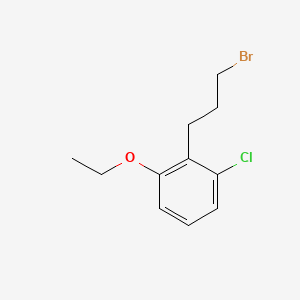
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
